molecular formula C14H22BrNO B4572648 4-(4-bromophenoxy)-N-tert-butylbutan-1-amine

4-(4-bromophenoxy)-N-tert-butylbutan-1-amine

Cat. No.: B4572648
M. Wt: 300.23 g/mol
InChI Key: IIOCIJCOLOVZJE-UHFFFAOYSA-N
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Description

4-(4-Bromophenoxy)-N-tert-butylbutan-1-amine is an organic compound that features a bromophenoxy group attached to a butan-1-amine backbone

Scientific Research Applications

4-(4-Bromophenoxy)-N-tert-butylbutan-1-amine has several scientific research applications:

Preparation Methods

The synthesis of 4-(4-bromophenoxy)-N-tert-butylbutan-1-amine typically involves the reaction of 4-bromophenol with tert-butylamine and butan-1-amine. The reaction conditions often include the use of catalysts such as hydrogen bromide and boron tribromide to facilitate the formation of the desired product . Industrial production methods may involve large-scale reactions under controlled temperatures and pressures to ensure high yield and purity.

Chemical Reactions Analysis

4-(4-Bromophenoxy)-N-tert-butylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-(4-bromophenoxy)-N-tert-butylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can facilitate binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

4-(4-Bromophenoxy)-N-tert-butylbutan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields.

Properties

IUPAC Name

4-(4-bromophenoxy)-N-tert-butylbutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrNO/c1-14(2,3)16-10-4-5-11-17-13-8-6-12(15)7-9-13/h6-9,16H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOCIJCOLOVZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCCCOC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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